1'-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic acid
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Overview
Description
1’-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4’-piperidine]-7-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its spirocyclic structure, which includes a chroman and piperidine moiety. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, making this compound particularly useful in synthetic organic chemistry.
Preparation Methods
One efficient method involves the use of dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, followed by demethylation to yield the target compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1’-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4’-piperidine]-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups within the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Substitution Reactions: Common reagents include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.
Deprotection: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme mechanisms and receptor binding.
Mechanism of Action
The mechanism of action of 1’-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4’-piperidine]-7-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the structure of the final product .
Comparison with Similar Compounds
Similar compounds include other Boc-protected amines and spirocyclic structures. For example:
1’-(tert-Butoxycarbonyl)spiro[chroman-2,4’-piperidine]-4-carboxylic acid: Similar in structure but with different functional groups.
tert-Butoxycarbonyl derivatives of amino acids: Used in peptide synthesis and other applications.
Phenylmethoxycarbonyl (Cbz) derivatives: Another class of protecting groups for amines, but with different stability and reactivity profiles.
The uniqueness of 1’-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4’-piperidine]-7-carboxylic acid lies in its specific spirocyclic structure and the presence of the Boc group, which provides both stability and versatility in synthetic applications.
Properties
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxospiro[3H-chromene-2,4'-piperidine]-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6/c1-18(2,3)26-17(24)20-8-6-19(7-9-20)11-14(21)13-5-4-12(16(22)23)10-15(13)25-19/h4-5,10H,6-9,11H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKCUIOZQOFQIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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